3-Methylamino-1-butyne

Description

Historical Trajectory and Initial Research Context of Alkynyl Amines

The study of alkynes dates back to the 19th century, with their unique reactivity being a subject of early organic chemistry investigations. solubilityofthings.com The development of reactions involving the carbon-carbon triple bond, such as alkynylation, began with discoveries like the Nef synthesis in 1899, which involved the reaction of metal acetylides with carbonyl compounds. wikipedia.org This laid the groundwork for what would later be termed ethynylation, a key process in industrial chemistry pioneered by Walter Reppe for manufacturing compounds like propargyl alcohol. wikipedia.org

Alkynyl amines, also known as propargylamines, emerged as a significant class of compounds due to their utility in synthesis. The combination of an amine and an alkyne in one molecule opened pathways to a diverse range of nitrogen-containing heterocycles and other complex structures. Early research focused on the fundamental reactivity of these compounds, including their use in addition and coupling reactions. rsc.org The development of multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), further solidified the importance of terminal alkynes and amines as reaction partners for generating propargylamines efficiently under metal-catalyzed conditions. researchgate.net

Structural Significance of the Methylamino-Butyne Moiety in Organic Chemistry

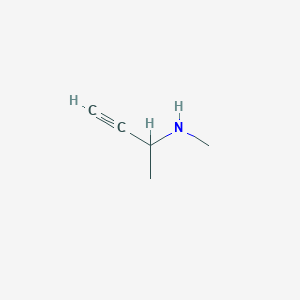

The chemical utility of 3-Methylamino-1-butyne is derived directly from its two key functional groups: the methylamino group and the terminal butyne group.

The Methylamino Group : As the simplest secondary aliphatic amine, the methylamino group (-NH(CH₃)) is a derivative of ammonia (B1221849). wikipedia.org This group imparts nucleophilic character to the molecule, allowing it to participate in a wide range of chemical reactions. wikipedia.orgyoutube.com Amines are foundational building blocks in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and materials for water treatment and rubber production. youtube.comalkylamines.com The presence of the N-H bond in the secondary amine also allows for further functionalization and participation in hydrogen bonding, which can influence the physical properties and reactivity of the parent molecule. acs.org

The Butyne Moiety : The 1-butyne (B89482) fragment is a terminal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain. solubilityofthings.com This triple bond is a highly reactive site, rich in pi-electrons, making it susceptible to various transformations like hydrogenation, halogenation, and hydration. numberanalytics.commsu.edu A key feature of terminal alkynes is the acidity of the terminal proton, which can be removed by a strong base to form a potent nucleophile known as an acetylide anion. solubilityofthings.commsu.edu This reactivity is fundamental to forming new carbon-carbon bonds, a cornerstone of organic synthesis for building more complex molecular frameworks. solubilityofthings.com

The combination of these two functional groups in this compound creates a bifunctional molecule with distinct reactive sites. This allows for sequential or tandem reactions, where one group can be reacted selectively while the other remains available for subsequent transformations, making it a powerful tool in synthetic strategy.

Scope and Research Imperatives for this compound Investigations

The research interest in this compound and related alkynyl amines is primarily driven by their application as versatile intermediates in organic synthesis, particularly for creating high-value molecules.

Current research directions include:

Synthesis of Heterocyclic Compounds : Propargylamines are key precursors for synthesizing a wide variety of nitrogen-containing heterocycles, such as oxazolidinones, which are important structural motifs in medicinal chemistry. researchgate.netnih.gov For example, research has shown that propargylamines can undergo carboxylative cyclization with carbon dioxide, catalyzed by metals like gold or silver, to produce 5-alkylidene-1,3-oxazolidin-2-ones. mdpi.comresearchgate.net

Building Blocks for Pharmaceuticals : The structural framework of alkynyl amines is present in or used to construct various active pharmaceutical ingredients (APIs). alkylamines.com The ability to form complex molecules makes compounds like this compound valuable in the synthesis of drugs, including antidepressants. nih.gov The reactivity of the alkyne group allows for its use in "click chemistry," such as in the copper-catalyzed azide-alkyne cycloaddition to form triazoles, which are recognized as stable bioisosteres for amide bonds in drug design. nih.govmdpi.com

Catalysis and Ligand Development : The amine functionality can coordinate to metal centers, suggesting potential applications in the development of novel ligands for catalysis. The dual presence of a coordinating amine and a reactive alkyne offers possibilities for creating ligands that can be tethered to larger structures or surfaces.

Materials Science : Alkynyl groups are appreciated for their rigidity and linear geometry. fishersci.pt These features are exploited in materials science for the construction of well-defined molecular architectures. While specific applications for this compound in this area are not extensively documented, its structure is consistent with that of a monomer or functional building block for polymers and other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

N-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDYEJKMKNWLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505071 | |

| Record name | N-Methylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4070-90-0 | |

| Record name | N-Methylbut-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-2-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Methylamino 1 Butyne

Mechanistic Studies of Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group in 3-Methylamino-1-butyne is a site of rich reactivity, participating in various addition and metal-catalyzed reactions.

Cycloaddition Reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgbeilstein-journals.org This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgua.es The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.gov In contrast, the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires higher temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov

The mechanism of CuAAC is proposed to proceed through the formation of a copper(I) acetylide intermediate. nih.gov This is followed by coordination of the azide to the copper center, subsequent cyclization, and finally, protonolysis to release the triazole product and regenerate the catalyst. beilstein-journals.org The reaction is highly efficient and tolerant of a wide range of functional groups and can be performed in various solvents, including water. organic-chemistry.orgnih.gov The resulting triazole ring is chemically stable and can act as a rigid linker in more complex molecular architectures. units.it

Table 1: Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) beilstein-journals.org |

| Temperature | Elevated temperatures required beilstein-journals.org | Often proceeds at room temperature beilstein-journals.org |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers beilstein-journals.orgnih.gov | Exclusively 1,4-disubstituted triazole beilstein-journals.orgnih.gov |

| Reaction Rate | Slow | Significantly accelerated (rate increase of 10⁷ to 10⁸) organic-chemistry.org |

| Scope | Broad, but can be limited by high temperatures | Very broad, tolerates many functional groups organic-chemistry.org |

| Solvent | Organic solvents | Aqueous and organic solvents organic-chemistry.org |

Hydration and Oxidation Pathways

The terminal alkyne of this compound can undergo hydration, typically in the presence of a mercury catalyst in acidic aqueous media, to yield a ketone. This reaction follows Markovnikov's rule, where the initial enol intermediate tautomerizes to the more stable keto form.

Vigorous oxidation of the alkyne triple bond, for instance with strong oxidizing agents like potassium permanganate (B83412) or ozone, leads to cleavage of the carbon-carbon triple bond. quora.com This process would be expected to yield carboxylic acids. Complete combustion of this compound, as a hydrocarbon derivative, results in the formation of carbon dioxide and water. quora.com

Transition Metal-Catalyzed Transformations

The terminal alkyne functionality of this compound makes it a suitable substrate for a variety of transition metal-catalyzed transformations beyond CuAAC. These reactions often involve the activation of the C-H bond of the alkyne or the π-system of the triple bond. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to form a new carbon-carbon bond at the terminal alkyne position by reacting it with aryl or vinyl halides. chemie-brunschwig.ch Other transition metals like rhodium, ruthenium, and nickel can also catalyze a range of reactions including hydrofunctionalizations and cyclizations. liv.ac.ukrsc.org

Reactivity of the Secondary Amine Moiety in this compound

The secondary amine group in this compound imparts nucleophilic and basic properties to the molecule.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophile. This allows this compound to participate in nucleophilic substitution and addition reactions. It can react with electrophiles such as alkyl halides, acyl chlorides, and anhydrides to form a variety of derivatives. scribd.comresearchgate.net For example, reaction with an acyl chloride would yield an amide, while reaction with an alkyl halide could lead to a tertiary amine. Derivatization is a common strategy in analytical chemistry to improve the chromatographic properties and detectability of compounds. researchgate.net

Table 2: Potential Derivatization Reactions of the Secondary Amine in this compound

| Reactant (Electrophile) | Product Type |

|---|---|

| Alkyl Halide (R-X) | Tertiary Amine |

| Acyl Chloride (R-COCl) | Amide |

| Anhydride ((RCO)₂O) | Amide |

| Aldehyde/Ketone (R₂C=O) | Enamine (if α-hydrogens are present) or iminium ion followed by reduction to a tertiary amine |

| Isocyanate (R-N=C=O) | Urea derivative |

Acid-Base Equilibria and Protonation Studies

As a secondary amine, this compound is a weak base and can accept a proton to form a methylaminobutylammonium ion in the presence of an acid. ufl.edulibretexts.org The position of this equilibrium is dependent on the pKa of the acid and the pKb of the amine. youtube.com The basicity of the amine can be influenced by the electronic effects of the butyne group. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, which can have a modest electron-withdrawing effect, potentially slightly decreasing the basicity of the amine compared to a saturated analogue like 2-methylaminobutane. Understanding the acid-base properties is crucial for controlling reaction conditions and for purification processes, such as extraction into an acidic aqueous phase. libretexts.org

Intramolecular Reactivity and Rearrangement Processes

The intramolecular reactivity of aminoalkynes like this compound is characterized by cyclization and rearrangement reactions, often facilitated by metal catalysts or superacidic conditions. These processes are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds. encyclopedia.pubmdpi.com

Aminoalkynes are versatile bifunctional molecules that can undergo a wide array of transformations, making them ideal substrates for cascade reactions. encyclopedia.pubpreprints.org The alkyne group, while generally unreactive toward nucleophiles, can be activated by a metal catalyst, enabling intramolecular reactions. mdpi.com

One prominent class of intramolecular rearrangements involves the cyclization of N-protected aminoalkynes. For instance, N-Boc-protected alkynylamines can undergo gold(I)-catalyzed cyclization to form alkylidene 2-oxazolidinones. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild conditions and is believed to occur through a mechanism involving the nucleophilic attack of the carbamate (B1207046) oxygen onto the gold-activated alkyne. organic-chemistry.org This is followed by a fragmentation of the tert-butyl group and protonation to yield the cyclic product. organic-chemistry.org The efficiency and mild conditions of this gold-catalyzed cyclization make it a practical method for synthesizing these valuable heterocyclic structures. organic-chemistry.org

Under superacidic conditions (e.g., HF-SbF₅), aminoalkynes can undergo unique transformations. A proposed general mechanism involves the formation of highly reactive dicationic intermediates, consisting of a vinylic cation adjacent to a protonated amine. acs.org The distance and interaction between these charge centers influence the reaction's outcome. acs.org This can lead to regioselective gem-difluorination, affording β-gem-difluoroamines in good yields. acs.org

Furthermore, intramolecular hydroamination of aminoalkynes, catalyzed by various transition metals, provides a direct route to important nitrogen heterocycles. mdpi.com Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are also a possibility for derivatives of this compound, especially when carbocation intermediates are formed during a reaction. msu.edu For example, reactions that generate a carbocation adjacent to a strained ring can trigger ring-expansion rearrangements. msu.edu

Radical Reactions Involving this compound and Related Alkynes

The study of radical reactions involving amines and alkynes is crucial for understanding combustion chemistry and for developing new synthetic methodologies. The reaction of the methylidyne (CH) radical with methyl-substituted amines has been investigated, providing insight into the potential radical reactivity of this compound. researchgate.net

These reactions are typically fast and proceed via an addition-elimination mechanism. researchgate.net For the reaction of the CH radical with ammonia (B1221849) and methyl-substituted amines, the primary products are imines. researchgate.net The reaction is initiated by the addition of the CH radical to the amine, forming an adduct that subsequently rearranges and eliminates a hydrogen atom or a methyl radical to form the imine product. researchgate.net For instance, the reaction with methylamine (B109427) (CH₃NH₂) and dimethylamine (B145610) ((CH₃)₂NH) leads to the formation of singly methyl-substituted and dimethylimine isomers, respectively. researchgate.net

This suggests that a radical reaction involving this compound could proceed through an attack on the amine moiety. The resulting products would depend on the specific radical species and reaction conditions.

Another type of radical reaction involves the addition of radical cations to internal alkynes. For example, thianthrene (B1682798) cation radical has been shown to add to alkynes to form trans bisadducts. acs.org While this specific example involves an internal alkyne, it highlights the susceptibility of the carbon-carbon triple bond to radical addition.

The general principles of radical reactions indicate that they can be initiated by various means, including photochemically. Photoinduced reactions of certain compounds with alkynes can lead to cycloadditions and the formation of complex heterocyclic systems. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methylamino 1 Butyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of 3-Methylamino-1-butyne. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of proton and carbon environments and their connectivities can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the this compound molecule.

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. The characteristic signals for this compound are expected to appear in distinct regions of the spectrum, corresponding to the acetylenic proton, the methine proton, the methyl protons on the butyl chain, and the N-methyl protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each non-equivalent carbon atom. libretexts.org The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment. For this compound, distinct signals are anticipated for the two sp-hybridized carbons of the alkyne, the sp³-hybridized methine carbon, the sp³-hybridized methyl carbon attached to the chiral center, and the sp³-hybridized N-methyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-1 (Acetylenic H) | ~2.0-2.5 | - |

| C-1 (Acetylenic C) | - | ~80-90 |

| C-2 (Acetylenic C) | - | ~70-80 |

| H-3 (Methine H) | ~3.0-3.5 | - |

| C-3 (Methine C) | - | ~40-50 |

| H-4 (Methyl H) | ~1.2-1.5 | - |

| C-4 (Methyl C) | - | ~20-25 |

| N-H | Variable | - |

| N-CH₃ (Methyl H) | ~2.2-2.5 | - |

| N-CH₃ (Methyl C) | - | ~30-35 |

Please note that the exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be expected between the methine proton (H-3) and the protons of the adjacent methyl group (H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals. For instance, the methine proton signal will show a correlation to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For example, the acetylenic proton (H-1) would be expected to show a correlation to the second acetylenic carbon (C-2) and the methine carbon (C-3).

Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. wiley-vch.de These agents interact with the enantiomers of this compound to form diastereomeric complexes or derivatives, which will exhibit separate and distinguishable signals in the NMR spectrum, allowing for the quantification of each enantiomer. wiley-vch.debates.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. unodc.org This high accuracy helps to confirm the molecular formula (C₅H₉N) and distinguish it from other compounds with the same nominal mass. researchgate.net

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 84.0813 |

Tandem mass spectrometry, or MS/MS, is used to study the fragmentation patterns of the molecular ion. wikipedia.orgnationalmaglab.org In this technique, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. Common fragmentation pathways for amines and alkynes can be predicted to occur, providing further structural confirmation.

Predicted Fragmentation Data from MS/MS for this compound

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Possible Neutral Loss |

| 84 | 68 | NH₂ |

| 84 | 56 | C₂H₄ |

| 84 | 44 | C₃H₄ |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment. For this compound, these techniques are crucial for confirming the presence of its key structural features: the terminal alkyne and the secondary amine.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretch of a secondary amine typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. wikieducator.orgorgchemboulder.comspectroscopyonline.com This can sometimes overlap with the sharp, more intense ≡C-H stretch of the terminal alkyne, which is characteristically found around 3300 cm⁻¹. libretexts.orgpressbooks.pubdavuniversity.org The carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp absorption in the 2100-2140 cm⁻¹ range. libretexts.orgdavuniversity.org The C-N stretching vibration of aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the polar N-H and C-N bonds show up well in IR, the non-polar C≡C triple bond, which can be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum, also appearing in the 2100-2260 cm⁻¹ range. mvpsvktcollege.ac.in This makes the two techniques highly synergistic for structural elucidation.

Expected Vibrational Frequencies for this compound

Chromatographic Methods for Purity Analysis and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are indispensable for assessing its purity, identifying impurities, and for the challenging task of separating its enantiomers.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry. mvpsvktcollege.ac.in It is well-suited for volatile compounds like this compound.

In the GC component, the compound is vaporized and separated from other volatile components based on its boiling point and interactions with the stationary phase of the GC column. The time it takes for the compound to pass through the column to the detector is known as the retention time, which is a characteristic property under specific chromatographic conditions.

Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting fragments is measured, producing a mass spectrum that serves as a molecular "fingerprint." For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orgwhitman.edulibretexts.org The molecular ion peak for a compound with one nitrogen atom, like this compound (C₅H₉N, Molecular Weight: 83.13 g/mol ), will be at an odd m/z value. whitman.eduepfl.ch

Typical GC-MS Parameters and Expected Fragmentation

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds. For a small, polar molecule like this compound, reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid or trifluoroacetic acid to improve peak shape) would be a standard approach for purity analysis.

Chiral HPLC: The carbon atom bonded to the methylamino group in this compound is a stereocenter, meaning the compound exists as a pair of non-superimposable mirror images called enantiomers. Separating these enantiomers is critical in many applications and requires a chiral environment. Chiral HPLC is the most common method for this purpose. This is achieved by using a Chiral Stationary Phase (CSP).

Several types of CSPs are effective for separating chiral amines. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose (B160209) like Chiralpak® or Lux® columns) are widely used and can operate in normal-phase, polar organic, or reversed-phase modes. nih.govresearchgate.net Crown ether-based CSPs (e.g., Crownpak®) are specifically efficient in separating primary amines under acidic mobile phase conditions. registech.comwiley.com Pirkle-type or "brush-type" phases are another class of CSPs that can resolve various chiral compounds, including amines. csfarmacie.cz The choice of mobile phase is crucial; for polysaccharide columns, mixtures of alkanes and alcohols (normal phase) are common, often with a basic additive like diethylamine (B46881) (DEA) to minimize peak tailing caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

Hypothetical Chiral HPLC Method Parameters

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. unism.ac.id

In TLC, a thin layer of an adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass or aluminum plate. A spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber with a solvent (the eluent or mobile phase). The eluent moves up the plate by capillary action, and the components of the sample mixture separate based on their differential partitioning between the stationary phase and the mobile phase. iitg.ac.in

For this compound, a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be effective. unism.ac.id Because the compound is not colored, visualization requires specific methods. The plate can be viewed under UV light (254 nm) if it contains a fluorescent indicator. libretexts.org Alternatively, chemical stains can be used. A ninhydrin (B49086) solution is a classic choice for visualizing amines, typically producing purple or pink spots upon heating. epfl.ch50megs.comresearchgate.net A potassium permanganate (B83412) (KMnO₄) stain can also be effective, as it reacts with the oxidizable alkyne and amine functional groups to produce yellow-brown spots on a purple background.

Typical TLC Parameters for this compound

Table of Compounds

Computational Chemistry and Theoretical Investigations of 3 Methylamino 1 Butyne

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional structure and conformational landscape of a molecule are fundamental to its chemical behavior. For 3-Methylamino-1-butyne, which possesses several rotatable bonds, quantum chemical calculations can identify stable conformers and the energy barriers between them.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT methods, such as the popular B3LYP or M06-2X functionals, are used to determine equilibrium geometries, conformational energies, and electronic properties. nih.govfrontiersin.org

For this compound, DFT calculations would involve optimizing the geometry of various possible conformers that arise from rotation around the C-C and C-N single bonds. The relative energies of these conformers can be calculated to determine the most stable structures. For example, a study on N-acetyl-L-cysteine-N-methylamide used the B3LYP/6-31G(d) approach to optimize and determine the relative stability of 47 different relaxed structures. nih.gov A similar approach for this compound would elucidate the preferred spatial arrangement of its methyl, amino, and butyne groups. DFT calculations have also been successfully applied to study the reaction of the structurally related 1-(dimethylamino)-2-propyne on silicon surfaces, demonstrating the method's utility in predicting stable configurations and reaction energetics. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound This interactive table presents hypothetical data illustrating how DFT calculations could be used to compare the stability of different conformers of this compound based on the dihedral angle of the C-C-N-C backbone.

| Conformer | Dihedral Angle (H-C-N-CH₃) | Relative Energy (ΔE) (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.00 | 75.3 |

| Gauche-1 | ~60° | 1.10 | 12.0 |

| Gauche-2 | ~-60° | 1.15 | 11.5 |

| Eclipsed (TS) | ~0° | 4.50 | 1.2 |

Note: The data in this table is for illustrative purposes to demonstrate the output of DFT conformational analysis and is not from a published study on this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a systematic way to improve upon calculations, generally offering high accuracy, albeit at a greater computational expense than DFT. nih.gov

An ab initio conformational analysis of this compound would provide benchmark data for its structure and stability. For instance, a comprehensive study on N-acetyl-L-cysteine-N-methylamide employed RHF/6-31G(d) calculations to explore its potential energy surface fully. nih.gov Such methods are crucial for understanding the delicate balance of forces, including steric and electronic effects, that dictate conformational preferences. wayne.edu The application of these methods would yield precise bond lengths, bond angles, and dihedral angles for the molecule's various conformers.

Density Functional Theory (DFT) Studies

Modeling Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. For this compound, potential reactions include those involving the nucleophilic amino group or addition reactions across the alkyne's triple bond.

DFT calculations have been effectively used to model complex reaction pathways for related alkynylamines. For example, a study on the Ru-catalyzed intramolecular oxidative lactamization of alkynylamines used DFT to understand the chemoselectivity of the reaction, revealing the critical role of the chain length between the amine and alkyne groups. nih.govcdmf.org.br A similar computational approach could be used to model the cyclization reactions of this compound or its participation in C-H activation processes. acs.org The energy barriers (activation energies) for proposed reaction steps can be calculated, providing a kinetic profile of the reaction. For example, DFT calculations on the reaction of an alkynylamine on a silicon surface computed an energy barrier of 12.5 kcal/mol for the cycloaddition of the C≡C triple bond. nih.gov

Table 2: Hypothetical Calculated Activation Energies for Proposed Reactions of this compound This table illustrates how computational modeling can provide key energetic data for understanding reaction mechanisms.

| Reaction Type | Proposed Elementary Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | N-attack on alkyne carbon | B3LYP/6-31G(d) | 25.5 |

| Dimerization | Intermolecular H-bond formation | MP2/cc-pVTZ | -5.2 (Binding Energy) |

| Addition to Alkyne | H-X addition across C≡C | M06-2X/def2-TZVP | 18.7 |

Note: The data presented is hypothetical and serves to exemplify the application of computational methods to reaction modeling.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the harmonic vibrational frequencies, a theoretical IR or Raman spectrum for this compound can be generated. Comparing this computed spectrum to an experimental one helps in assigning specific vibrational modes to observed absorption bands. This comparative approach has been used to confirm the conformational behavior of molecules in different solvents and phases. mdpi.com Discrepancies between calculated and experimental values can often be resolved by applying scaling factors or using higher levels of theory.

Similarly, NMR shielding constants can be computed and converted into chemical shifts. This is particularly useful for distinguishing between different isomers or conformers of a molecule, as the local electronic environment, and thus the chemical shift, can vary significantly with geometry. chemrxiv.org

Computational Studies on Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. The molecule can act as both a hydrogen bond donor (via the N-H group) and an acceptor (at the nitrogen lone pair and the alkyne's π-system).

Computational methods can quantify the strength and nature of these non-covalent interactions. scielo.org.mxmdpi.com Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. numberanalytics.com This analysis would reveal the dominant forces in the dimerization of this compound or its interaction with solvent molecules.

Solvation effects are critical for accurately modeling chemical systems in solution. frontiersin.orgnumberanalytics.com These effects can be modeled using two main approaches:

Implicit Solvation Models : The solvent is treated as a continuous medium with a specific dielectric constant. This model, often called the Polarizable Continuum Model (PCM), is computationally efficient for estimating the free energy of solvation. chemrxiv.org

Explicit Solvation Models : A finite number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This "microsolvation" approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is more computationally demanding. chemrxiv.orgnumberanalytics.com

For this compound, a hybrid approach combining an explicit model for the first solvation shell with a continuum model for the bulk solvent could provide a highly accurate picture of its behavior in solution, influencing its conformational equilibrium and reactivity. frontiersin.org

Applications of 3 Methylamino 1 Butyne and Its Derivatives in Advanced Organic Synthesis

3-Methylamino-1-butyne as a Key Building Block in Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound and its derivatives serve as crucial starting materials for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amine and a reactive alkyne group within the same molecule allows for intramolecular cyclization reactions and participation in multicomponent reactions to construct complex ring systems.

For instance, derivatives of 3-aminopyrrolidines, which are valuable building blocks for pharmaceuticals and agricultural chemicals, can be synthesized from butanes with appropriate leaving groups at the 1, 2, and 4 positions through reactions with primary amines. google.com The synthesis of N-substituted pyrroles can be achieved through the Paal-Knorr condensation of 1,4-diketones with primary amines. cem.com

The pyrazole (B372694) nucleus is another important heterocyclic motif. 3(5)-aminopyrazoles are key precursors for condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The reactivity of the amino and alkyne functionalities in this compound can be harnessed to construct such pyrazole-based structures.

Furthermore, the development of cascade reactions involving multicomponent strategies has enabled the efficient synthesis of complex polyheterocyclic systems. For example, a sequence involving a Ugi three-component reaction, an aza-Diels-Alder reaction, N-acylation, and aromatization can lead to the formation of fused bis-heterocycles, which can be further functionalized. frontiersin.org

Table 1: Examples of Heterocyclic Systems Synthesized from Amine and Alkyne Precursors

| Heterocyclic System | Synthetic Strategy | Precursor Types |

|---|---|---|

| Pyrrolidines | Intramolecular cyclization | Substituted butanes and primary amines google.com |

| Pyrroles | Paal-Knorr condensation | 1,4-Diketones and primary amines cem.com |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation | 3(5)-Aminopyrazoles mdpi.com |

Role in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous natural products and are essential for the synthesis of key pharmaceutical intermediates. pharmanoble.comcymitquimica.com These intermediates are crucial chemical compounds that serve as the building blocks in the manufacturing of Active Pharmaceutical Ingredients (APIs). pharmanoble.com

A significant application of a derivative of this compound is in the synthesis of the antidepressant drug Duloxetine. The intermediate, (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, is a sought-after precursor for this pharmaceutical. google.comgoogle.com The synthesis of this intermediate can be achieved through the reduction of 3-methylamino-1-(2-thienyl)-1-propanone, which is prepared by reacting thiophene (B33073) with 3-chloropropionic acid chloride followed by a reaction with methylamine (B109427). google.com

The terminal alkyne functionality in related compounds, such as 3-methyl-1-butyne (B31179), is utilized in the total synthesis of complex natural products. For example, it is a precursor in the synthesis of oscillatoxin D and its analogs, as well as (+)-frondosin A, (−)-citrinadin A, (+)-citrinadin B, and coraxeniolide A.

The synthesis of such complex molecules often involves multi-step sequences where the unique reactivity of the alkyne and amine groups is exploited to build the carbon skeleton and introduce necessary functional groups.

Table 2: Pharmaceutical Intermediates and Natural Products Derived from Related Building Blocks

| Compound | Application/Significance | Key Synthetic Precursor |

|---|---|---|

| (1S)-3-Methylamino-1-(2-thienyl)propan-1-ol | Intermediate for Duloxetine google.comgoogle.com | 3-Methylamino-1-(2-thienyl)-1-propanone google.com |

| Oscillatoxin D | Natural Product | 3-Methyl-1-butyne |

| (+)-Frondosin A | Natural Product | 3-Methyl-1-butyne |

| (−)-Citrinadin A & (+)-Citrinadin B | Natural Products | 3-Methyl-1-butyne |

Development of Novel Reagents and Catalysts Incorporating the this compound Motif

The structural features of this compound and its derivatives make them attractive candidates for the development of novel reagents and catalysts. The amine group can act as a directing group or a ligand for metal catalysts, while the alkyne can participate in various catalytic cycles.

For instance, cobalt complexes of related alkynes, such as (3,3-dimethyl-1-butyne)dicobalthexacarbonyl, serve as catalysts in organic reactions, particularly in carbon-carbon bond formation and cycloaddition reactions. These complexes can facilitate the coupling of terminal alkynes under mild conditions. Similarly, ruthenium-catalyzed reactions of 3-methyl-1-butyne are used in the synthesis of functionalized cycloheptadienes.

The amine functionality can also be incorporated into ligands for transition metal catalysts. For example, aminophosphine (B1255530) cage ligands have been used to create water-soluble rhodium complexes that are effective for transfer hydrogenation reactions. liv.ac.uk While not directly derived from this compound, these examples highlight the potential for incorporating its structural elements into new catalytic systems.

The development of such reagents and catalysts is an active area of research, aiming to create more efficient and selective transformations in organic synthesis.

Application in Materials Science and Polymer Chemistry

The alkyne functionality present in this compound and its derivatives makes them valuable monomers in polymer chemistry. mdpi.com Alkynes can undergo polymerization through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," to form polymers with 1,2,3-triazole units in their backbone. mdpi.comcsic.es These triazole-containing polymers are promising functional materials due to the properties of the triazole ring, such as its large dipole moment and ability to act as a hydrogen bond acceptor and a ligand for metal ions. mdpi.com

For example, polymers can be synthesized from monomers containing both azide (B81097) and alkyne moieties. mdpi.com The precise control over the monomer structure allows for the tuning of the resulting polymer's properties. In one instance, itaconic acid was modified to include alkyne groups and then polymerized. csic.es Subsequent "click" reactions with an azide-functionalized molecule led to cationic polymers with potential antibacterial properties. csic.es

Furthermore, copolymerization of alkyne-containing monomers with other monomers can be used to tailor the properties of the resulting polymers. For instance, the introduction of 3-methyl-1-butene (B165623) as a co-monomer in the polymerization of butene-1 can alter the phase transition behavior of the resulting copolymer. rsc.org This demonstrates how the incorporation of specific structural units can be used to fine-tune the macroscopic properties of materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methyl-1-butyne |

| 3-Aminopyrrolidine |

| Pyrazolo[1,5-a]pyrimidine |

| (1S)-3-Methylamino-1-(2-thienyl)propan-1-ol |

| Duloxetine |

| 3-Methylamino-1-(2-thienyl)-1-propanone |

| Thiophene |

| 3-Chloropropionic acid chloride |

| Methylamine |

| Oscillatoxin D |

| (+)-Frondosin A |

| (−)-Citrinadin A |

| (+)-Citrinadin B |

| Coraxeniolide A |

| (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl |

| Itaconic acid |

| 3-Methyl-1-butene |

Research on Derivatives and Analogues of 3 Methylamino 1 Butyne

Synthesis and Characterization of Substituted 3-Methylamino-1-butyne Derivatives

The synthesis of derivatives from this compound offers a versatile platform for creating a diverse range of chemical entities. The primary sites for modification are the secondary amine and the terminal alkyne.

One common synthetic route is the N-acylation of the amino group. This reaction is a fundamental transformation in organic chemistry and can be achieved using various acylating agents. umich.edu Another significant modification involves the terminal alkyne through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. mdpi.comlibretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. libretexts.orgwikipedia.org The Sonogashira reaction is widely used due to its mild reaction conditions. wikipedia.org There are also copper-free versions of this reaction. rsc.org For instance, the acyl Sonogashira reaction, which couples acid chlorides with terminal alkynes, produces α,β-alkynyl ketones that are precursors to various heterocyclic compounds. mdpi.com

The characterization of these newly synthesized derivatives is essential to confirm their structures. A combination of spectroscopic techniques is typically employed:

Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups. For example, the successful acylation of the amine would be indicated by the appearance of a strong carbonyl (C=O) absorption band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound, further confirming its identity. sciensage.info

Elemental Analysis: This method provides the percentage composition of elements in the compound, which helps to establish its purity. nih.gov

Table 1: Synthesis and Characterization of this compound Derivatives

| Derivative | Synthesis Method | Key Spectral Data | Reference |

|---|---|---|---|

| N-Acyl derivatives | N-Acylation | IR: C=O stretch; 1H NMR: Signals corresponding to the acyl group. | umich.edu |

| Aryl-substituted alkynes | Sonogashira Coupling | 1H NMR: Signals in the aromatic region. | mdpi.comwikipedia.org |

| Heterocyclic derivatives | Cyclization of acylated precursors | Complex NMR and MS fragmentation patterns confirming the heterocyclic ring structure. | sciensage.inforesearchgate.net |

Structure-Activity Relationship (SAR) Studies of Alkynyl Amine Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity. rsc.org For alkynyl amine analogues, these studies focus on the impact of changes to the amine and alkyne groups.

Key modifications and their potential effects include:

The Amine Group: The nature of the substituent on the nitrogen atom can significantly affect the compound's properties. For example, the presence of a dimethylamino group has been shown in some stilbene-like derivatives to enhance inhibition of monoamine oxidase (MAO). psu.edu

The Alkyne Group: The alkyne can be involved in crucial interactions with biological targets. Modifications to this group, such as changing its position or substituting it, can alter the molecule's reactivity and binding affinity.

Table 2: SAR Insights for Alkynyl Amine Analogues

| Structural Modification | Effect on Activity | Example | Reference |

|---|---|---|---|

| Substitution on the amine | Can enhance selectivity for specific receptors. | N-benzyl substitution on aminocyclopentitols enhances inhibitory activity against certain glycosidases. | nih.gov |

| Variation in the alkyne | Can alter reactivity and binding affinity. | Modifications to the alkyne group can significantly influence binding affinity and selectivity for target receptors. | |

| Incorporation of heterocyclic rings | Can improve potency and selectivity. | Incorporating an imidazole (B134444) ring into naphthoquinones enhances both potency and selectivity. | rsc.org |

Biological Activity Profiling of this compound Derivatives based on Structural Similarity

Derivatives of this compound are structurally similar to several classes of biologically active compounds, suggesting they may have interesting pharmacological profiles.

Monoamine Oxidase (MAO) Inhibition: The propargylamine (B41283) functional group (an amine attached to a propargyl group) is a known pharmacophore for MAO inhibitors like selegiline (B1681611) and rasagiline, which are used in the treatment of Parkinson's disease. psu.edu Given their structural resemblance, derivatives of this compound are logical candidates for investigation as MAO inhibitors. psu.eduscienceopen.com Studies on other classes of compounds, such as coumarin (B35378) derivatives, have shown that specific substitutions can lead to potent and selective MAO inhibition. scienceopen.com For example, some flavone (B191248) derivatives have demonstrated selective inhibition of MAO-B. nih.gov

Antimicrobial and Antifungal Activity: Many heterocyclic compounds containing nitrogen and sulfur, which can be synthesized from amino alkynes, exhibit antimicrobial and antifungal properties. nih.govbohrium.commdpi.com For example, various derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) rings have shown promising activity against a range of microbial strains. nih.gov

Anticancer Activity: The structural motif of this compound is present in compounds that have been investigated for their anticancer properties. Research has shown that certain analogues can inhibit the proliferation of cancer cells and induce apoptosis.

Table 3: Potential Biological Activities of this compound Derivatives

| Biological Activity | Rationale based on Structural Similarity | Example of Similar Bioactive Compounds | Reference |

|---|---|---|---|

| MAO Inhibition | Presence of a propargylamine-like moiety. | Selegiline, Rasagiline | psu.edu |

| Antimicrobial/Antifungal | Can serve as precursors to bioactive heterocycles. | 1,2,4-triazole and 1,3,4-thiadiazole derivatives. | nih.govbohrium.com |

| Anticancer | Structural analogues have shown antiproliferative effects. | Naphthoquinone analogues with amine side chains. | rsc.org |

Exploration of Chiral Derivatives in Asymmetric Transformations

Chiral propargylamines are valuable building blocks in asymmetric synthesis, providing access to a wide range of enantiomerically pure natural products and bioactive compounds. sioc-journal.cn The catalytic asymmetric alkynylation of imines is a highly efficient method for producing these chiral amines. sioc-journal.cnnih.govacs.org

Asymmetric Catalysis: Chiral ligands are essential for enantioselective catalysis. researchgate.net Chiral derivatives of this compound could potentially serve as ligands for transition metals in various asymmetric reactions. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis. researchgate.net

Chiral Building Blocks: Enantiomerically pure this compound can be used as a starting material for the synthesis of complex chiral molecules. sioc-journal.cn For instance, chiral α-tertiary propargylamines can be synthesized through the catalytic asymmetric reactions of alkynyl ketimines. nih.govacs.orgacs.org These chiral amines can then be transformed into other valuable chiral compounds. nih.govacs.org The asymmetric reduction of acetylenic ketones using chiral hydride agents is another method to produce chiral propargyl alcohols, which are also important synthetic intermediates. acs.org

Table 4: Applications of Chiral Alkynyl Amine Derivatives in Asymmetric Synthesis

| Application | Description | Example Reaction | Reference |

|---|---|---|---|

| Chiral Ligands | Coordination to a metal center to create a chiral catalyst for asymmetric reactions. | Asymmetric hydroalkynylation of alkenes. | chinesechemsoc.org |

| Chiral Building Blocks | Use as a starting material for the synthesis of complex chiral molecules. | Asymmetric synthesis of nonproteinogenic α-amino acids from chiral didehydroamino acid derivatives. | acs.org |

| Asymmetric Alkynylation | Addition of an alkyne to an imine to create a chiral propargylamine. | Catalytic asymmetric alkynylation of imines to form chiral propargyl amines. | sioc-journal.cn |

Patent Landscape and Academic Industrial Interface in 3 Methylamino 1 Butyne Research

Analysis of Patent Filings Related to 3-Methylamino-1-butyne and its Synthesis

The patent landscape surrounding this compound, also known as (but-3-yn-2-yl)(methyl)amine, reveals its significance primarily as an intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. nih.gov While patents specifically claiming this compound as a final product are not prominent, its utility is frequently cited in patents for the synthesis of various compounds.

A notable application is in the production of terbinafine (B446) and its derivatives. googleapis.com Terbinafine, an antifungal medication, has synthetic routes that can involve alkynyl amine intermediates. googleapis.com Patents in this area often focus on novel and more efficient synthetic methods to improve yield and reduce costs, highlighting the industrial importance of optimizing the synthesis of precursors like this compound. googleapis.com

Furthermore, the broader class of alkynyl amines, to which this compound belongs, is a subject of extensive patenting activity. These patents cover a wide range of applications, from intermediates in drug synthesis to components in novel materials. justia.comjustia.com For instance, patents describe the use of alkynyl groups in reactive dyes and as quenchers in fluorescent applications. justia.com The synthesis methods for amines, including alkynyl amines, are also a significant area of patent filings, with inventions detailing new catalysts and reaction conditions to achieve higher selectivity and efficiency. usf.eduacs.org

One patent, for example, details a process for the synthesis of terbinafine that aims to overcome the high costs associated with previous methods by avoiding expensive reagents like tert-butylacetylene and palladium catalysts. googleapis.com Another patent describes methods for the selective mono-N-alkylation of primary amines to produce secondary amines, a fundamental transformation in organic synthesis that could be relevant for producing this compound or its derivatives. usf.edu

The following table provides a summary of representative patents related to the synthesis and application of alkynyl amines, illustrating the context in which this compound is a valuable chemical entity.

| Patent Number | Title | Key Findings Related to Alkynyl Amines |

| EP 1753770 B1 | A process for the synthesis of terbinafine and derivatives thereof | Describes a synthetic method for terbinafine that involves intermediates which can be analogous to this compound, focusing on cost-effective routes. googleapis.com |

| US7259264B2 | 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof | While not directly this compound, this patent for a key intermediate in the synthesis of Duloxetine highlights the role of similar amino ketone structures in pharmaceutical manufacturing. google.com |

| US7119211B2 | Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation | Details the preparation of an optically active amino alcohol, an important intermediate for pharmaceuticals, showcasing the value of chiral amines. google.com |

| US 7,259,264 B2 | 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof | Describes the synthesis of a key intermediate for the pharmaceutical duloxetine, demonstrating the importance of methylamino propanone structures in drug development. google.com |

Academic Contributions to Patentable Inventions Involving Alkynyl Amines

Academic research plays a crucial role in laying the fundamental groundwork for patentable inventions involving alkynyl amines. Universities and public research institutions are often the source of novel synthetic methodologies, new catalytic systems, and a deeper understanding of reaction mechanisms, which are then leveraged by industrial entities for commercial applications.

For example, academic research has led to the development of enantioselective synthesis methods for producing specific stereoisomers of chiral amines, which is critical for the pharmaceutical industry where often only one enantiomer of a drug is active. organic-chemistry.org Research from institutions like the University of South Florida has resulted in patents for efficient synthesis of secondary amines, a technology with broad applicability. usf.edu

Collaborations between academic and industrial researchers are also a significant driver of innovation. These partnerships can accelerate the translation of basic research into tangible products and processes. Academic labs may possess the expertise in fundamental chemistry, while industrial partners provide the resources and focus for scaling up and commercialization.

The synthesis of complex molecules like tetrodotoxin (B1210768) and its analogs, often involving numerous steps and sophisticated chemical transformations, showcases the advanced synthetic strategies developed in academic settings. csic.es These synthetic routes can lead to the discovery of new intermediates and reaction pathways that may be patentable. csic.es

Key areas of academic contribution include:

Development of Novel Catalysts: Academic research frequently focuses on creating new catalysts for C-N and C-C bond formation, essential for synthesizing alkynyl amines. researchgate.netnih.gov

Asymmetric Synthesis: The development of methods to control stereochemistry is a major academic contribution, leading to the production of single-enantiomer drugs. organic-chemistry.org

Mechanistic Studies: A deep understanding of reaction mechanisms, often elucidated through academic research, allows for the optimization of synthetic routes and the design of new reactions. nih.gov

Technology Transfer and Commercialization Opportunities

The transfer of technology from academia to industry is a critical pathway for the commercialization of research involving alkynyl amines. This process can take several forms, including licensing agreements for patented technologies, sponsored research agreements, and the formation of spin-off companies.

For a compound like this compound, commercialization opportunities lie in its role as a key building block. A more efficient and cost-effective synthesis of this compound, developed in an academic lab, could be licensed to a chemical manufacturing company that supplies the pharmaceutical or materials industries.

Challenges in technology transfer include bridging the gap between small-scale laboratory synthesis and large-scale industrial production. Process optimization, safety assessments, and regulatory compliance are critical steps in the commercialization pipeline that require expertise from both academic and industrial partners. The successful transfer of technology often depends on strong intellectual property protection, a clear understanding of the market needs, and a collaborative relationship between the academic inventors and the commercializing entity.

Ethical Considerations in Patenting Academic Chemical Research

The patenting of academic chemical research, including discoveries related to compounds like this compound and their synthetic methods, raises several ethical considerations. While patents are designed to incentivize innovation by providing a period of exclusivity, they can also create tensions with the traditional academic values of openness and knowledge sharing. nih.govforskningsetikk.no

One of the primary ethical debates revolves around the potential for patents to hinder scientific progress. dexpatent.com By restricting the use of a patented technology, other researchers may be prevented from building upon that work, potentially slowing down the pace of discovery. This is particularly relevant for foundational research tools and methods developed in universities. eubios.info

Another significant ethical concern is the impact of patents on the accessibility and affordability of important products, especially pharmaceuticals. solubilityofthings.com If a key intermediate or a synthetic process is patented, it can increase the cost of the final drug, potentially limiting access for patients. solubilityofthings.com This raises questions of social responsibility and the role of academic institutions in promoting public good. nih.gov

Furthermore, the increasing commercialization of academic research can create potential conflicts of interest for researchers and universities. The pressure to generate patentable and profitable inventions could shift the focus of academic research away from fundamental, knowledge-driven inquiry towards more applied, commercially viable projects. forskningsetikk.no

Ethical guidelines and institutional policies are in place to help navigate these complex issues. nih.gov These often emphasize the importance of transparency, the responsible licensing of technologies to ensure broad access, and the management of conflicts of interest. Striking a balance between protecting intellectual property and fostering an open and collaborative research environment remains a key challenge for the academic and industrial research communities. dexpatent.com

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for confirming the structural identity of 3-Methylamino-1-butyne?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the alkyne and methylamino groups. For example, the alkyne proton typically appears as a singlet in the ¹H NMR spectrum (δ ~2.0–3.0 ppm), while the methylamino group (CH3NH-) shows splitting patterns influenced by nitrogen hybridization. Mass spectrometry (MS) with high-resolution data (molecular formula: C5H9N, exact mass: 83.0735 g/mol) can validate molecular weight . Infrared (IR) spectroscopy can confirm alkyne C≡C stretching (~2100–2260 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

Q. How should researchers design a synthesis protocol for this compound while minimizing side reactions?

- Methodological Answer : Prioritize protecting-group strategies for the alkyne and amine functionalities. A plausible route involves alkylation of propargylamine derivatives under inert conditions (e.g., N2 atmosphere) to prevent oxidation. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to detect intermediates. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) can isolate the product. Document reaction yields under varying temperatures and catalysts to optimize conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?

- Methodological Answer : Conduct controlled comparative studies using standardized conditions (e.g., pH 3 vs. pH 10 buffers). Analyze reaction outcomes via HPLC or GC-MS to quantify product distributions. For example, under acidic conditions, the alkyne may undergo hydration to form ketones, while basic conditions might favor nucleophilic substitution at the methylamino group. Cross-validate findings with computational modeling (e.g., DFT calculations) to predict thermodynamic stability of intermediates .

Q. What experimental approaches are recommended to study the compound’s stability in long-term storage for pharmacological assays?

- Methodological Answer : Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV/Vis and track impurities using LC-MS. Compare stability in different solvents (e.g., DMSO vs. aqueous buffers) and under light exposure. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life predictions. Ensure storage in amber vials with desiccants to mitigate hydrolysis or oxidation .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives in neurotransmitter inhibition?

- Methodological Answer : Synthesize analogs with modifications to the alkyne chain (e.g., elongation) or methylamino group (e.g., substitution with ethyl or cyclopropyl). Test binding affinity via radioligand assays (e.g., using [³H]-labeled receptors) and measure IC50 values. Pair in vitro data with molecular docking simulations to correlate structural changes with activity. Validate selectivity by screening against related receptor subtypes .

Methodological Considerations

- Data Validation : Cross-reference analytical results with databases like NIST Chemistry WebBook for spectral libraries .

- Safety Protocols : Adopt OSHA-compliant handling practices for alkynes (flammability) and amines (toxicity). Use fume hoods and personal protective equipment (PPE) .

- Statistical Rigor : Calculate sample sizes using power analysis (α=0.05, β=0.20) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.